![molecular formula C9H3ClF3NO2 B15204783 4-(Trifluoromethyl)benzo[d]oxazole-2-carbonyl chloride](/img/structure/B15204783.png)
4-(Trifluoromethyl)benzo[d]oxazole-2-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Trifluoromethyl)benzo[d]oxazole-2-carbonyl chloride is a chemical compound known for its unique structure and reactivity It features a trifluoromethyl group attached to a benzo[d]oxazole ring, with a carbonyl chloride functional group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)benzo[d]oxazole-2-carbonyl chloride typically involves the following steps:
Formation of the benzo[d]oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the carbonyl chloride group: This is usually done by reacting the corresponding carboxylic acid or ester with thionyl chloride or oxalyl chloride under anhydrous conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to ensure high yield and purity. This includes:
Continuous flow reactors: To maintain consistent reaction conditions and improve safety.
Purification techniques: Such as distillation or recrystallization to isolate the desired product.
化学反応の分析
Types of Reactions
4-(Trifluoromethyl)benzo[d]oxazole-2-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Electrophilic aromatic substitution: The benzo[d]oxazole ring can undergo substitution reactions, particularly at positions ortho and para to the trifluoromethyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Electrophilic aromatic substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.
Major Products Formed
Amides and esters: Formed from nucleophilic substitution reactions.
Halogenated, nitrated, and sulfonated derivatives: Formed from electrophilic aromatic substitution reactions.
科学的研究の応用
4-(Trifluoromethyl)benzo[d]oxazole-2-carbonyl chloride has several applications in scientific research:
Organic synthesis: Used as a building block for the synthesis of more complex molecules.
Material science: Its derivatives are explored for use in advanced materials with unique properties.
Agrochemicals: Used in the synthesis of compounds with potential agricultural applications.
作用機序
The mechanism of action of 4-(Trifluoromethyl)benzo[d]oxazole-2-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The trifluoromethyl group enhances the compound’s stability and reactivity, influencing its behavior in chemical reactions.
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)benzo[d]oxazole: Lacks the carbonyl chloride group but shares the trifluoromethyl and benzo[d]oxazole structure.
2-(Trifluoromethyl)benzo[d]oxazole: Similar structure but with the trifluoromethyl group at a different position.
4-(Trifluoromethyl)benzoyl chloride: Similar functional groups but lacks the oxazole ring.
Uniqueness
4-(Trifluoromethyl)benzo[d]oxazole-2-carbonyl chloride is unique due to the combination of the trifluoromethyl group, benzo[d]oxazole ring, and carbonyl chloride group
特性
分子式 |
C9H3ClF3NO2 |
|---|---|
分子量 |
249.57 g/mol |
IUPAC名 |
4-(trifluoromethyl)-1,3-benzoxazole-2-carbonyl chloride |
InChI |
InChI=1S/C9H3ClF3NO2/c10-7(15)8-14-6-4(9(11,12)13)2-1-3-5(6)16-8/h1-3H |
InChIキー |
GINWCJUXJYWXLW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1)OC(=N2)C(=O)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


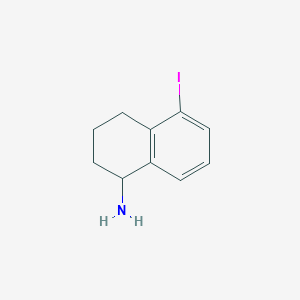
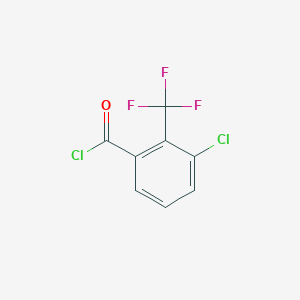
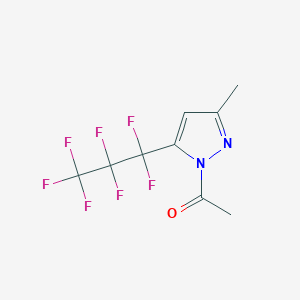
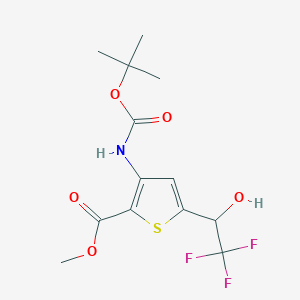
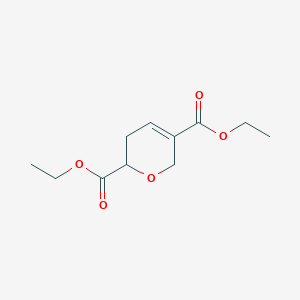

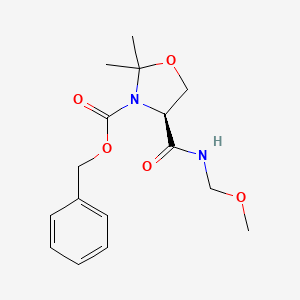
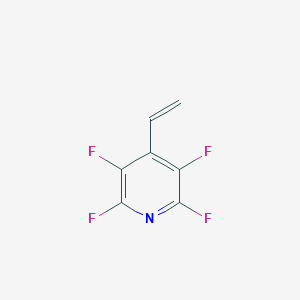
![2-(Hydroxymethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B15204753.png)
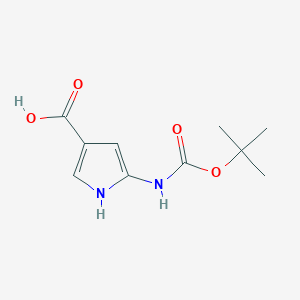
![2'-Amino-5'-ethyl-6'-propyl-[3,4'-bipyridine]-3'-carbonitrile](/img/structure/B15204757.png)
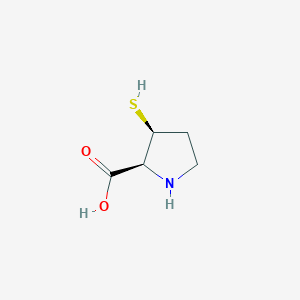
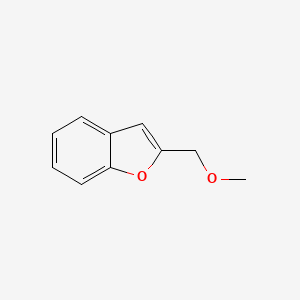
![tert-Butyl 8-amino-4-azabicyclo[5.1.0]octane-4-carboxylate](/img/structure/B15204786.png)
